5-Methyloxazolo[5,4-d]pyrimidin-7-amine

VEGFR-2 inhibition Angiogenesis Anticancer

Procure the validated 5-methyloxazolo[5,4-d]pyrimidin-7-amine scaffold for VEGFR-2 and CB2 ligand synthesis. 98% purity core with free 7-amine handle enables parallel library construction and PROTAC development. Low CYP inhibition profile ensures DDI risk is minimized.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13098788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxazolo[5,4-d]pyrimidin-7-amine
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)OC=N2)N
InChIInChI=1S/C6H6N4O/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3,(H2,7,9,10)
InChIKeyNIIWEXWHISFHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloxazolo[5,4-d]pyrimidin-7-amine: Core Scaffold Data and Procurement Baseline for Custom Synthesis


5-Methyloxazolo[5,4-d]pyrimidin-7-amine (CAS: 25680-36-8) is a small-molecule heterocyclic scaffold that serves as the foundational core for synthesizing diverse biologically active derivatives [1]. This compound is not an end-use drug or tool molecule but a versatile building block for constructing oxazolo[5,4-d]pyrimidine-based kinase inhibitors, anti-angiogenic agents, and CB2 receptor modulators [2][3]. Commercially, it is available at 98% purity from multiple vendors for immediate use in medicinal chemistry campaigns.

5-Methyloxazolo[5,4-d]pyrimidin-7-amine: Why Scaffold Selection Determines Derivative Potency and Selectivity


The oxazolo[5,4-d]pyrimidine scaffold is not a generic, interchangeable heterocycle; substitution patterns on the core dictate biological target engagement and pharmacokinetic properties [1]. While 2-methyl and 5-methyl positional isomers share the same molecular formula, they exhibit divergent synthetic accessibility and, more critically, yield derivatives with distinct binding affinities for kinases and GPCRs [2]. For instance, 5-methyl substitution on the pyrimidine ring is a key determinant in VEGFR-2 inhibition and anti-angiogenic potency [3], whereas 2-methyl analogues are more frequently associated with CB2 receptor antagonism [4]. Procuring an incorrect regioisomer or unsubstituted core will produce derivatives with unpredictable—or absent—biological activity, rendering structure-activity relationship (SAR) campaigns invalid and wasting synthesis resources [5].

5-Methyloxazolo[5,4-d]pyrimidin-7-amine: Quantified Differentiation vs. Closest Analogs


VEGFR-2 Inhibition Potency of 5-Methyl Derivatives vs. 2-Methyl Counterparts

A derivative of 5-methyloxazolo[5,4-d]pyrimidin-7-amine, CPU-12, potently inhibits VEGF-induced HUVEC proliferation with an IC50 of 9.30 ± 1.24 µM and suppresses VEGFR-2 downstream signaling, including PI3K, ERK1/2, and p38 MAPK phosphorylation [1]. In contrast, the 2-methyl positional isomer (2-methyloxazolo[5,4-d]pyrimidin-7-amine) is predominantly employed in CB2 antagonist development rather than VEGFR-2 inhibition [2]. No VEGFR-2 activity data are reported for 2-methyl-derived compounds in the primary literature.

VEGFR-2 inhibition Angiogenesis Anticancer

Scaffold Versatility: 5-Methyl Core Enables Multi-Target Derivative Design

The 5-methyloxazolo[5,4-d]pyrimidin-7-amine scaffold has been successfully elaborated to yield high-affinity CB2 receptor ligands. Specifically, derivative 48 (2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine) exhibited CB2 binding affinity in the nanomolar range (Ki < 1 µM) and >100-fold selectivity over CB1 receptors [1][2]. In contrast, the 2-methyl isomer is not reported to produce derivatives with comparable CB2 selectivity or potency in the same assay systems [3].

Scaffold hopping CB2 antagonist Kinase inhibition

Synthetic Accessibility: 5-Methyl Core Enables Efficient Derivatization at 7-Amino Position

The 5-methyloxazolo[5,4-d]pyrimidin-7-amine scaffold features a free 7-amino group that is directly amenable to amide coupling, N-alkylation, or urea formation without requiring protecting group strategies [1]. This contrasts with 2-phenyl or 2,5-diaryl substituted cores, where the 7-position is often sterically hindered or electronically deactivated, necessitating harsher reaction conditions or alternative synthetic routes [2]. For example, the synthesis of CPU-12 proceeds via straightforward amide bond formation between the 7-amino group and an activated benzoic acid derivative, achieving high yields [3].

Medicinal chemistry Synthetic efficiency Derivatization

Physicochemical Properties: Optimal Balance of Lipophilicity and Solubility

The calculated partition coefficient (LogP) of 5-methyloxazolo[5,4-d]pyrimidin-7-amine is 0.50842 , placing it within the optimal range (0–3) for central nervous system penetration and oral bioavailability [1]. In comparison, the 2-methyl isomer (LogP not available but inferred to be similar) is used primarily for peripheral CB2 antagonism [2], while 2-phenyl substituted derivatives exhibit significantly higher LogP values (estimated >2.0) that can reduce aqueous solubility and complicate formulation [3].

Lipophilicity Solubility Drug-likeness

Cytochrome P450 Inhibition Profile: Low Risk of Metabolic Interactions

A derivative of 5-methyloxazolo[5,4-d]pyrimidin-7-amine (CHEMBL5182450) was evaluated against rat cytochrome P450 isoforms. The compound exhibited weak inhibition of CYP3A2 (Ki = 52,600 nM), CYP1A2 (Ki = 127,000 nM), CYP2D1 (Ki = 179,000 nM), and CYP2E1 (Ki = 154,000 nM) [1]. These Ki values are >10,000 nM, indicating a low potential for CYP-mediated drug-drug interactions [2]. In contrast, many marketed kinase inhibitors (e.g., imatinib, sunitinib) inhibit CYP3A4 with IC50 values <10,000 nM [3], posing a higher risk of co-medication complications.

Drug metabolism CYP inhibition Safety pharmacology

Thermodynamic Stability: Fused Oxazole Ring Confers Chemical Robustness

The oxazolo[5,4-d]pyrimidine core is thermodynamically more stable than the corresponding imidazolo[4,5-d]pyrimidine (purine) scaffold due to the replacement of the imidazole NH with an oxygen atom [1]. This substitution reduces susceptibility to oxidative degradation and pH-dependent ring-opening reactions. Experimental data show that 5-methyloxazolo[5,4-d]pyrimidin-7-amine exhibits no detectable degradation after 24 hours in phosphate-buffered saline (pH 7.4) at 37°C [2], whereas purine analogs like adenine undergo slow deamination under identical conditions [3].

Chemical stability Storage Reactivity

5-Methyloxazolo[5,4-d]pyrimidin-7-amine: High-Value Application Scenarios


Medicinal Chemistry: Lead Optimization of VEGFR-2 Inhibitors for Anti-Angiogenic Therapy

Derivatives of 5-methyloxazolo[5,4-d]pyrimidin-7-amine, such as CPU-12, demonstrate potent inhibition of VEGF-induced angiogenesis (HUVEC IC50 = 9.30 µM) and suppression of VEGFR-2 downstream signaling [1]. This scaffold is therefore ideal for synthesizing focused libraries aimed at optimizing VEGFR-2 kinase inhibitors. Procuring the 5-methyl core ensures that SAR efforts are built upon a validated pharmacophore, directly impacting the probability of identifying a development candidate.

Neuroscience and Inflammation: Development of Selective CB2 Receptor Antagonists

The 5-methyl scaffold has been successfully used to generate CB2-selective ligands with nanomolar affinity (Ki < 1 µM) and >100-fold selectivity over CB1 receptors [2]. This application scenario is highly relevant for discovering tool compounds to probe CB2-mediated pathways in neuroinflammation, pain, and immune modulation, as well as for identifying potential therapeutic leads for multiple sclerosis and inflammatory bowel disease [3].

Drug Metabolism and Pharmacokinetics (DMPK): Assessing Scaffold-Related CYP Liability

5-Methyloxazolo[5,4-d]pyrimidin-7-amine derivatives exhibit weak inhibition of major CYP isoforms (Ki > 50,000 nM for CYP3A2, CYP1A2, CYP2D1) [4]. This low DDI risk profile makes the scaffold a prudent choice for early-stage drug discovery programs where minimizing metabolic liabilities is a priority. Procurement of the core scaffold enables parallel synthesis of analogs for in vitro CYP inhibition screening, providing critical early DMPK data.

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) Targeting VEGFR-2

The free 7-amino group on 5-methyloxazolo[5,4-d]pyrimidin-7-amine provides a convenient handle for attaching E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) to create heterobifunctional degraders [5]. Given the established VEGFR-2 binding of 5-methyl derivatives [6], this scaffold is a promising starting point for designing PROTACs that degrade VEGFR-2, offering a novel therapeutic modality for cancers dependent on VEGFR-2 signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyloxazolo[5,4-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.